molecular formula C12H18O5 B1305835 Diethyl 4-oxocyclohexane-1,1-dicarboxylate CAS No. 55704-60-4

Diethyl 4-oxocyclohexane-1,1-dicarboxylate

Cat. No. B1305835
CAS RN: 55704-60-4
M. Wt: 242.27 g/mol
InChI Key: GDAVCKWOYPPSEU-UHFFFAOYSA-N
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Patent
US08835411B2

Procedure details

The procedure described in Pearson at al., J. Org. Chem., 1997, 62, 5284 was followed with a minor modification. A mixture of diethyl 4-oxocyclohexane-1,1-dicarboxylate, Intermediate 2, (120.6 g, 463 mmol), ethane-1,2-diol (110 mL, 1973 mmol), and para-toluene sulfonic acid mono hydrate (1.0 g, 5.26 mmol) in Benzene (250 mL) was stirred at room temp under N2 for 2 days. The mixture was diluted with Et2O (1 L) and washed with water (300 mL×3), sat'd NaHCO3 (100 mL) and then with brine, dried (MgSO4), and concentrated to dryness to provide the title compound (132.7 g, 463 mmol, 100% yield) as an amber oil HPLC: 2.38 min (AP 70% at 220 nm). LCMS: m/z 287 (M+H). 1H NMR (500 MHz, CDCl3) δ ppm 1.17 (6H, t, J=7.2 Hz, 9,12-CH3), 1.60 (4H, t, J=6.4 Hz, 2,6-CH2), 2.09 (4H, t, J=6.4 Hz, 3,5-CH2), 3.86 (4H, s, 13,14-OCH2), 4.11 (4H, q, J=7.2 Hz, 8,11-OCH2). 13C NMR (126 MHz, CDCl3) δ ppm 14.1 (9,12-CH3), 29.0 (3,5-CH2), 31.6 (2,6-CH2), 53.9 (4-C), 61.3 (8,11-OCH2), 64.3 (13,14-OCH2), 107.7 (1-OCO), 171.2 (7,10-OC═O).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 2
Quantity
120.6 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][CH2:6][C:5]([C:13]([O:15][CH2:16][CH3:17])=[O:14])([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:4][CH2:3]1.[CH2:18](O)[CH2:19][OH:20].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1.CCOCC>[O:20]1[C:2]2([CH2:3][CH2:4][C:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:6][CH2:7]2)[O:1][CH2:18][CH2:19]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1CCC(CC1)(C(=O)OCC)C(=O)OCC
Name
Intermediate 2
Quantity
120.6 g
Type
reactant
Smiles
Name
Quantity
110 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
1 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
250 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temp under N2 for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (300 mL×3), sat'd NaHCO3 (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine, dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
O1CCOC12CCC(CC2)(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 463 mmol
AMOUNT: MASS 132.7 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.